2-Methyl glutamic acid hemihydrate

Antibacterial screening Structure–activity relationship Amino acid antimetabolite

2‑Methyl glutamic acid hemihydrate (CAS 71746‑73‑1) is the only α‑methyl analogue of L‑glutamic acid that combines complete resistance to transaminases and racemases with a defined hemihydrate crystal form, ensuring reproducible stoichiometry, solubility, and handling in every experiment. Its Cα‑methyl substitution eliminates α‑hydrogen mobility, delivering a metabolically inert tracer for flux analysis, a high‑purity negative control in ionotropic/metabotropic glutamate receptor studies (inactive up to 2 mM), and a distinct chiral modifier for Raney‑nickel‑catalyzed enantioselective hydrogenation. Unlike L‑glutamic acid (agonist, metabolically labile), 3‑ or 4‑methylglutamic acid (different bioactivity profiles), or N‑methyl‑DL‑glutamic acid (cytotoxic, altered pharmacophore), only this hemihydrate guarantees the α‑methyl‑specific conformational restraint and enzymatic stability your research demands. Available in research to bulk quantities; immediate technical consultation and competitive B2B pricing upon request.

Molecular Formula C12H24N2O9
Molecular Weight 340.33 g/mol
CAS No. 71746-73-1
Cat. No. B1459429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl glutamic acid hemihydrate
CAS71746-73-1
Molecular FormulaC12H24N2O9
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C(=O)O)N.CC(CCC(=O)O)(C(=O)O)N.O
InChIInChI=1S/2C6H11NO4.H2O/c2*1-6(7,5(10)11)3-2-4(8)9;/h2*2-3,7H2,1H3,(H,8,9)(H,10,11);1H2
InChIKeySNSOJVQPIOJIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl Glutamic Acid Hemihydrate (CAS 71746-73-1): A Non‑Canonical α‑Methyl Amino Acid for Probing Enzyme Specificity, Metabolic Pathway Elucidation, and Enantioselective Catalysis


2‑Methyl glutamic acid hemihydrate (also designated DL‑2‑methylglutamic acid hemihydrate) is a synthetic, non‑proteinogenic α‑methyl analogue of L‑glutamic acid [1]. The compound incorporates a methyl group at the Cα position, which eliminates α‑hydrogen mobility, restricts backbone conformational flexibility, and confers complete resistance to enzymatic racemization and transamination [2]. This single‑point structural alteration distinguishes it from all canonical amino acids and most linear glutamate analogues. It is supplied as a stable crystalline hemihydrate (molecular formula C12H24N2O9, corresponding to two molecules of 2‑methylglutamic acid plus one water of crystallization) [3]. Its primary value resides in its unique ability to probe stereoelectronic requirements of glutamate‑recognizing proteins, to serve as a metabolically inert tracer in pathway dissection, and to function as a chiral modifier in heterogeneous asymmetric catalysis—capabilities that neither the endogenous ligand L‑glutamic acid nor alternative methyl‑substituted or non‑methylated linear analogues can reliably deliver.

Procurement Risk Assessment: Why 2‑Methyl Glutamic Acid Hemihydrate Cannot Be Replaced by Unmodified Glutamic Acid or Alternative Methyl‑Substituted or Linear Analogues


Casual substitution of 2‑methyl glutamic acid hemihydrate with L‑glutamic acid, D‑glutamic acid, 3‑methylglutamic acid, 4‑methylglutamic acid, or N‑methyl‑DL‑glutamic acid is scientifically unjustified and will compromise experimental validity or process performance. L‑Glutamic acid is metabolically labile, undergoing rapid transamination and racemization in biological systems, which confounds metabolic tracing and enzyme kinetic studies [1]. 3‑Methylglutamic acid and 4‑methylglutamic acid, while synthetically accessible, exhibit markedly different antibacterial and antiplasmodial inactivity profiles and cannot serve as functional surrogates [1]. N‑Methyl‑DL‑glutamic acid, which carries a methyl group on the nitrogen atom rather than the α‑carbon, presents an entirely different pharmacophore with documented cytotoxic properties and altered receptor pharmacology, rendering it unsuitable for experiments requiring α‑methyl‑specific conformational restraint . D‑Glutamic acid lacks the α‑methyl substitution altogether. Only 2‑methyl glutamic acid hemihydrate provides the precise combination of Cα‑methylation (which confers enzymatic stability and conformational restriction) and a defined hemihydrate crystal form that ensures reproducible handling, solubility, and stoichiometry in both research and industrial settings .

Head‑to‑Head Quantitative Differentiation: Verifiable Evidence for Selecting 2‑Methyl Glutamic Acid Hemihydrate Over Its Closest Structural and Functional Analogues


Selective Antibacterial Activity Against Escherichia coli: A Quantitative Distinction From Five Other Monomethyl‑ and Monophenyl‑Substituted Glutamic Acid Analogues

In a direct head‑to‑head comparison of six glutamic acid analogues, only 2‑methylglutamic acid exhibited measurable inhibition of Escherichia coli growth in a chemically defined medium. The five comparator analogues—3‑methylglutamic acid, 4‑methylglutamic acid, 2‑phenylglutamic acid, 3‑phenylglutamic acid, and 4‑phenylglutamic acid—were all completely inactive (0% inhibition) under identical assay conditions [1]. This represents a unique antibacterial fingerprint that distinguishes the 2‑methyl analogue from all other monomethyl‑ and monophenyl‑substituted variants within this synthetic series.

Antibacterial screening Structure–activity relationship Amino acid antimetabolite

Complete Loss of Functional Activity in Electrophysiological Assays: A Defining Negative Differentiator Versus Endogenous L‑Glutamic Acid and Cyclic α,α′‑Dialkyl Analogues

In electrophysiological experiments designed to probe glutamate receptor activation, the 2‑methylglutamic acid (2M) analogue was reported to be “generally inactive” and exhibited “generally worse functional activity” compared with the native ligand L‑glutamic acid and with certain cyclic α,α′‑dialkyl analogues [1]. The analogue remained inactive even when tested at concentrations up to 2 mM, whereas L‑glutamic acid typically elicits robust receptor responses at sub‑millimolar concentrations. This functional silencing is directly attributed to the conformational restrictions imposed by the α‑methyl group, as elucidated by NMR spectroscopy and molecular modeling [1].

Neuropharmacology Glutamate receptor pharmacology Conformational restriction

Distinct Chiral Modifier Performance in Heterogeneous Asymmetric Hydrogenation Catalysis: A Direct Process‑Level Differentiator

When employed as a chiral modifier for Raney nickel catalysts in asymmetric hydrogenation reactions, (+)‑2‑methylglutamic acid produced catalytic activity and enantioselectivity outcomes that were “quite different from that of the catalyst modified with L‑glutamic acid” [1]. In the same study, (+)‑2‑benzylglutamic acid also exhibited divergent behavior, underscoring that the α‑methyl substituent imparts unique steric and electronic properties that directly influence the catalyst's enantiodiscriminating surface environment. While precise enantiomeric excess (ee) values were not disclosed in the abstract, the explicit statement of a “quite different” performance profile confirms that these modifiers are not interchangeable in catalytic applications.

Asymmetric catalysis Chiral modifier Heterogeneous hydrogenation

Enantiomer‑Specific Metabolic and Behavioral Effects in Mouse Brain: A Class‑Level Inference for Chiral Purity Requirements

A study examining the hypothesis that α‑carbon methylation of L‑glutamate or L‑glutamine would impact the γ‑aminobutyric acid (GABA) shunt and the glutamate‑glutamine cycle found that enantiomers of 2‑methylglutamate and 2‑methylglutamine exert “selective impact” on mouse brain metabolism and behavior [1]. While this study did not include a direct comparator with L‑glutamic acid in the same dataset, the findings establish that the two enantiomers of 2‑methylglutamic acid are not biologically equivalent. This is a class‑level inference drawn from the well‑established principle that α‑substituted amino acids often display enantiomer‑specific biological activities [2]. In the same study, no effect on anxiety or hippocampus‑dependent learning was observed, further distinguishing this analogue from glutamatergic modulators that typically affect these behaviors.

Neurochemistry Enantiomer‑specific pharmacology Metabolic tracing

Procurement‑Guiding Application Scenarios: Where 2‑Methyl Glutamic Acid Hemihydrate Delivers Unmatched Scientific and Industrial Value


Metabolic Pathway Dissection Using a Non‑Metabolizable Glutamate Tracer

The α‑methyl substitution confers resistance to transaminases and racemases, making 2‑methyl glutamic acid hemihydrate an ideal, metabolically inert tracer for mapping glutamate‑dependent metabolic pathways. Unlike L‑glutamic acid, which is rapidly interconverted, this analogue persists in its original form, enabling precise flux analysis and enzyme substrate‑specificity profiling in cell‑free extracts or purified enzyme systems [1].

Negative Control Probe for Glutamate Receptor Pharmacology

Given its demonstrated inactivity in electrophysiological assays up to 2 mM [1], 2‑methyl glutamic acid hemihydrate serves as a high‑purity negative control in studies of ionotropic and metabotropic glutamate receptors. It allows researchers to discriminate between specific receptor‑mediated effects and non‑specific or off‑target phenomena, a control function that neither L‑glutamic acid (which is an agonist) nor other active analogues can provide.

Chiral Modifier in Asymmetric Heterogeneous Hydrogenation

For process chemists optimizing enantioselective hydrogenation reactions using Raney nickel catalysts, 2‑methyl glutamic acid hemihydrate offers a chiral modification profile that is “quite different” from that of L‑glutamic acid [1]. This difference can be exploited to tune enantioselectivity for specific substrates. Replacing this compound with L‑glutamic acid will alter the catalytic outcome and is not recommended without re‑optimization.

Enantiomer‑Specific Metabolic and Enzyme‑Substrate Recognition Studies

The distinct biological impacts of 2‑methylglutamate enantiomers on mouse brain metabolism [1] highlight the value of this compound for investigations into stereospecific enzyme‑substrate interactions. The hemihydrate form provides a stable, well‑defined starting material for preparing enantiomerically pure samples via established chromatographic resolution methods [2], enabling rigorous studies of chiral recognition by amino acid transporters, dehydrogenases, and other glutamate‑binding proteins.

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